molecular formula C17H16N4O2S B4864541 2-METHOXYPHENYL [2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ETHYL] ETHER

2-METHOXYPHENYL [2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ETHYL] ETHER

Cat. No.: B4864541
M. Wt: 340.4 g/mol
InChI Key: ISJMDGQNUCYTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXYPHENYL [2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ETHYL] ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazole and benzimidazole moiety, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYPHENYL [2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ETHYL] ETHER typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.

    Benzimidazole Synthesis: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Ether Formation: The final step involves the formation of the ether linkage by reacting the triazole-benzimidazole intermediate with 2-methoxyphenol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in the benzimidazole moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.

Scientific Research Applications

2-METHOXYPHENYL [2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ETHYL] ETHER has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHOXYPHENYL [2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ETHYL] ETHER involves its interaction with specific molecular targets. The triazole and benzimidazole moieties can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Benzimidazole Derivatives: Compounds with the benzimidazole moiety also show diverse pharmacological properties.

Uniqueness

2-METHOXYPHENYL [2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ETHYL] ETHER is unique due to the combination of the triazole and benzimidazole moieties, which may result in synergistic effects and enhanced biological activity compared to compounds with only one of these moieties.

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethylsulfanyl]-3H-[1,2,4]triazolo[4,3-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-22-14-8-4-5-9-15(14)23-10-11-24-17-20-19-16-18-12-6-2-3-7-13(12)21(16)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJMDGQNUCYTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCSC2=NNC3=NC4=CC=CC=C4N32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHOXYPHENYL [2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ETHYL] ETHER
Reactant of Route 2
Reactant of Route 2
2-METHOXYPHENYL [2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ETHYL] ETHER
Reactant of Route 3
2-METHOXYPHENYL [2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ETHYL] ETHER
Reactant of Route 4
2-METHOXYPHENYL [2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ETHYL] ETHER
Reactant of Route 5
2-METHOXYPHENYL [2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ETHYL] ETHER
Reactant of Route 6
Reactant of Route 6
2-METHOXYPHENYL [2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ETHYL] ETHER

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